molecular formula C6H6O4 B127807 Dimethyl acetylenedicarboxylate CAS No. 762-42-5

Dimethyl acetylenedicarboxylate

Cat. No. B127807
CAS RN: 762-42-5
M. Wt: 142.11 g/mol
InChI Key: VHILMKFSCRWWIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl acetylenedicarboxylate (DMAD) is a versatile reagent in organic synthesis, known for its reactivity with a variety of nucleophiles and its role in facilitating a wide range of chemical transformations. The compound is characterized by the presence of two ester groups and a highly reactive acetylenic bond, which makes it a valuable building block in the synthesis of complex organic molecules.

Synthesis Analysis

DMAD can be synthesized through various methods, including the reaction with in situ generated arylketenes catalyzed by 1-methylimidazole, which leads to the formation of dimethyl 2-arylidenesuccinates under mild conditions . Additionally

Scientific Research Applications

Heterocyclic Synthesis

DMAD is a key molecule in heterocyclic synthesis due to its electron-deficient acetylenic structure with two reactive ester groups. It efficiently participates in heterocyclization, leading to the synthesis of a variety of heterocyclic compounds. This process involves Michael addition followed by heterocyclization, making it possible to create complex heterocyclic structures that are difficult to synthesize through conventional methods. DMAD's role in Diels–Alder reactions under mild conditions has significantly expanded the possibilities for synthesizing important fused-ring heterocyclic systems (Heravi & Alishiri, 2014).

Preparation of Dimethyl Heterocyclic-o-dicarboxylates

DMAD is pivotal in preparing dimethyl heterocyclic-o-dicarboxylates, essential intermediates in synthesizing fused pyridazine derivatives. This includes the synthesis of thiopyranes through the Diels-Alder reaction, cyclazines by cycloaddition reactions, and polycyclic heterocycles containing 1,6-naphthyridine ring systems (Tominaga & Ueda, 2005).

Carbonylation and Khand Reactions

In carbonylation and Khand reactions, DMAD serves as the alkyne component. Its thermolysis under CO pressure and its behavior in the Khand reaction with norbornene demonstrate its versatility in complex organic transformations (Baxter et al., 1999).

A Versatile Tool in Organic Synthesis

DMAD's versatility in organic synthesis is notable, with a history of over 135 years. Its applications in Michael reactions, cycloaddition reactions, and in the generation of zwitterions for multicomponent reactions showcase its wide-ranging utility in achieving molecular complexity and diversity (Neochoritis et al., 2014).

Transformation at Diruthenium Centre

DMAD can rearrange at a diruthenium centre to form a μ-CC(CO2Me)2 vinylidene complex. This transformation, involving a 1,2-CO2Me shift within a diruthenacyclopentenone species, occurs via a zwitterionic μ-cyclopropenyl intermediate, stabilized by the Cp* ligand (King et al., 2000).

Safety And Hazards

DMAD is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause severe skin burns and eye damage. It is harmful if swallowed, in contact with skin or if inhaled . When handling DMAD, it is advised to wear protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

dimethyl but-2-ynedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-9-5(7)3-4-6(8)10-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHILMKFSCRWWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061088
Record name 2-Butynedioic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl acetylenedicarboxylate

CAS RN

762-42-5
Record name Dimethyl acetylenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylenedicarboxylic acid dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl acetylenedicarboxylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butynedioic acid, 1,4-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butynedioic acid, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl butynedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.999
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL ACETYLENEDICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HZA2PL15F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

For comparison purposes, a terpolymer outside the scope of applicants' invention was prepared and tested. Into a 1 liter resin reaction flask fitted with a stirrer, thermometer, condenser, nitrogen inlet and a port for adding liquid, is placed 470.1 g of deionized water, 75.2 g of a 50% solution of acrylamide, 350 g of a 50% solution of AMPS, 37.6 g of N, N-dimethylacrylamide and 0.1 g of Versene 100. The solution is stirred and to it added a solution of 0.5 g of sodium hypophosphite dissolved in 16 g of deionized water. The solution is sparged sub-surface with nitrogen and then heated to 72° C. with an external heating jacket. A solution of 0.4 g of ammonium persulfate dissolved in 50 g of deionized water is prepared and placed in a metering pump connected to the flask at the inlet part with a fine bore tygon tubing. The persulfate solution is added uniformly to the flask over a period of three hours, maintaining a temperature of 72 ° C.±2° C. in the reactor by initially cooling and then warming. After the persulfate solution is added, the 72° C. temperature is maintained for an additional hour, then the solution is cooled to about 40 C and discharged. The resulting product was a clear, very pale yellow, viscous liquid with a solids content of 25%. The viscosity, as measured on a Brookfield viscometer, was 21,300 cps, spindle 4, speed 12. The pH of the solution was 3.0.
[Compound]
Name
resin
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
16 g
Type
solvent
Reaction Step Three
Name
Quantity
470.1 g
Type
solvent
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
37.6 g
Type
reactant
Reaction Step Eight
Quantity
0.1 g
Type
reactant
Reaction Step Nine
Quantity
0.5 g
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl acetylenedicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl acetylenedicarboxylate
Reactant of Route 3
Dimethyl acetylenedicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Dimethyl acetylenedicarboxylate
Reactant of Route 5
Reactant of Route 5
Dimethyl acetylenedicarboxylate
Reactant of Route 6
Reactant of Route 6
Dimethyl acetylenedicarboxylate

Citations

For This Compound
16,400
Citations
CG Neochoritis, T Zarganes-Tzitzikas… - …, 2014 - thieme-connect.com
… This review presents the recent progress in the chemistry of dimethyl acetylenedicarboxylate (DMAD). The interest in and applications of this powerful reagent with more than 135 years …
Number of citations: 62 www.thieme-connect.com
TG Back, MV Krishna - The Journal of Organic Chemistry, 1988 - ACS Publications
The photolysis of diphenyl or dimesityl diselenide with dimethyl acetylenedicarboxylate or methyl propiolate resulted principally in the formation of the corresponding vicinal …
Number of citations: 124 pubs.acs.org
MM Heravi, T Alishiri - Advances in heterocyclic chemistry, 2014 - Elsevier
Dimethyl acetylenedicarboxylate (DMAD) is an electron-deficient acetylenic compound having two reactive ester groups. It is a privileged and advantaged molecule, which participates …
Number of citations: 76 www.sciencedirect.com
LR Domingo, M Arnó, R Contreras… - The Journal of Physical …, 2002 - ACS Publications
… reactions of four low activated 1,3-butadiene systems (1,3-butadiene, (E)-1,3-pentadiene, (Z)-1,3-pentadiene, and 4-methyl-1,3-pentadiene) with dimethyl acetylenedicarboxylate (…
Number of citations: 104 pubs.acs.org
V Boekelheide, K Fahrenholtz - Journal of the American Chemical …, 1961 - ACS Publications
… Therefore, our initial studies concerned the addition of dimethyl acetylenedicarboxylate to 2… From this study it would appear that the addition of dimethyl acetylenedicarboxylate to …
Number of citations: 89 pubs.acs.org
AA Hassan, NK Mohamed, MM Makhlouf, S Braese… - …, 2014 - thieme-connect.com
Symmetrically and unsymmetrically N 1 ,N 2 -disubstituted hydrazine-1,2-dicarbothioamides (2,5-dithiobiureas) react with dimethyl acetylenedicarboxylate in refluxing ethanol to give …
Number of citations: 14 www.thieme-connect.com
TG Appleton, MH Chisholm, HC Clark… - Journal of the …, 1974 - ACS Publications
The reaction of zm «> PtXCH3Q2 (X= Cl, Br, I; Q= P (CH3) 3C>, H.,) with RC= CC03CH3 affords f/-a «s-PtXQ2 [C (COOCH3)= C (Cl) R] in the presence of a radical initiator (R= C02CH3…
Number of citations: 23 pubs.acs.org
Z Xu, X Lu - The Journal of Organic Chemistry, 1998 - ACS Publications
… In addition, a new phosphine-catalyzed cyclization reaction of dimethyl acetylenedicarboxylate with N-tosylimines is also described. A reaction mechanism is proposed. Further …
Number of citations: 374 pubs.acs.org
JB Hendrickson, C Hall, R Rees… - The Journal of Organic …, 1965 - ACS Publications
… forms two adducts with dimethyl acetylenedicarboxylate, one … An isomeric aclcluct is formed when equimolar amounts of 1 and dimethyl acetylenedicarboxylate are allowed to stand in …
Number of citations: 25 pubs.acs.org
K Nozaki, N Sato, K Ikeda, H Takaya - The Journal of Organic …, 1996 - ACS Publications
… α,α,α-trifluoroacetophenone with dimethyl acetylenedicarboxylate is reported to produce highly … of methyl 4-nitrophenylglyoxylate and dimethyl acetylenedicarboxylate with 20 mol % of …
Number of citations: 76 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.